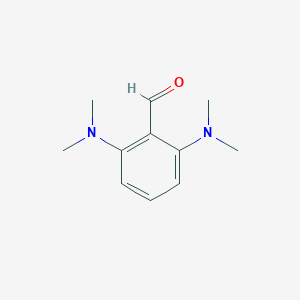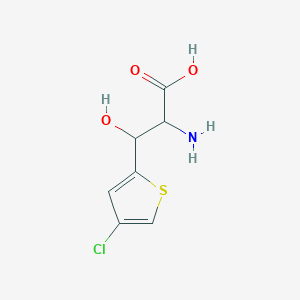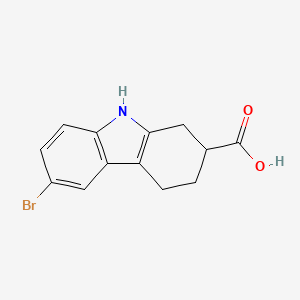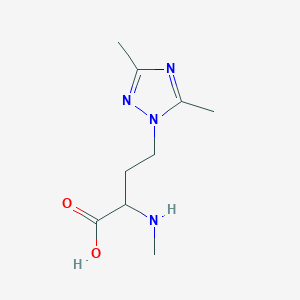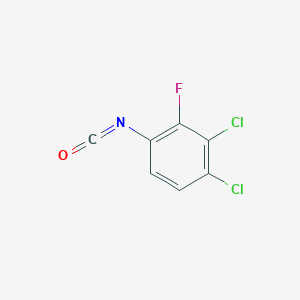
1,2-Dichloro-3-fluoro-4-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-fluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2Cl2FNO It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isocyanate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-fluoro-4-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and isocyanate groups onto a benzene ring. One common method involves:
Chlorination: Benzene is first chlorinated to introduce chlorine atoms at the 1 and 2 positions.
Fluorination: The chlorinated benzene is then subjected to fluorination to introduce a fluorine atom at the 3 position.
Isocyanation: Finally, the compound undergoes isocyanation to introduce the isocyanate group at the 4 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination, fluorination, and isocyanation processes under controlled conditions to ensure high yield and purity. These processes often require specialized equipment and safety measures due to the reactive nature of the intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Addition: Amines and alcohols are common nucleophiles for addition reactions with the isocyanate group.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while addition reactions with amines can form urea derivatives.
Applications De Recherche Scientifique
1,2-Dichloro-3-fluoro-4-isocyanatobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of isocyanate groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-fluoro-4-isocyanatobenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify proteins and other biomolecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-4-isocyanatobenzene: Similar structure but lacks the fluorine atom.
3,4-Dichlorophenyl isocyanate: Similar structure but lacks the fluorine atom and has chlorine atoms at different positions.
4-Fluorobenzyl isocyanate: Contains a fluorine atom and an isocyanate group but lacks the chlorine atoms.
Uniqueness
1,2-Dichloro-3-fluoro-4-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms along with the isocyanate group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H2Cl2FNO |
|---|---|
Poids moléculaire |
206.00 g/mol |
Nom IUPAC |
1,2-dichloro-3-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl2FNO/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |
Clé InChI |
FRHRPCGCTXHSJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N=C=O)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-2-[(2R)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13574277.png)
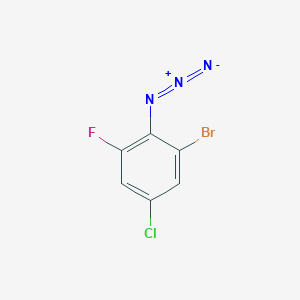

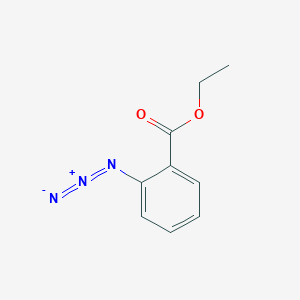
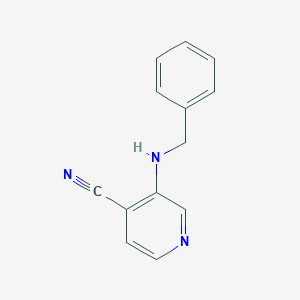
![2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
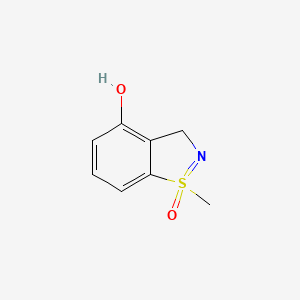
![3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13574304.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13574305.png)
![3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)
